4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide 4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15321824
InChI: InChI=1S/C22H26FNO3S/c1-22(2,3)18-9-7-17(8-10-18)21(25)24(20-11-12-28(26,27)15-20)14-16-5-4-6-19(23)13-16/h4-10,13,20H,11-12,14-15H2,1-3H3
SMILES:
Molecular Formula: C22H26FNO3S
Molecular Weight: 403.5 g/mol

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide

CAS No.:

Cat. No.: VC15321824

Molecular Formula: C22H26FNO3S

Molecular Weight: 403.5 g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)benzamide -

Specification

Molecular Formula C22H26FNO3S
Molecular Weight 403.5 g/mol
IUPAC Name 4-tert-butyl-N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]benzamide
Standard InChI InChI=1S/C22H26FNO3S/c1-22(2,3)18-9-7-17(8-10-18)21(25)24(20-11-12-28(26,27)15-20)14-16-5-4-6-19(23)13-16/h4-10,13,20H,11-12,14-15H2,1-3H3
Standard InChI Key FAAQOMGKWQOHIO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3

Introduction

Structural Analysis and Nomenclature

Molecular Architecture

The compound’s structure comprises three primary components:

  • Benzamide backbone: A benzene ring substituted with a tert-butyl group at the para position and an amide functional group.

  • 1,1-Dioxidotetrahydrothiophen-3-yl group: A five-membered sulfone ring (tetrahydrothiophene-1,1-dioxide) attached to the amide nitrogen.

  • 3-Fluorobenzyl group: A benzyl substituent with a fluorine atom at the meta position.

The interplay of these groups introduces steric effects, electronic modulation, and redox-active characteristics. The sulfone group enhances polarity and potential hydrogen-bonding capacity, while the fluorinated benzyl moiety contributes to lipophilicity and metabolic stability .

Systematic Nomenclature

The IUPAC name derives from the parent benzamide structure:

  • Root: Benzamide (benzoic acid amide).

  • Substituents:

    • 4-tert-butyl: A tert-butyl group at position 4 of the benzene ring.

    • N-(1,1-dioxidotetrahydrothiophen-3-yl): The sulfone-modified tetrahydrothiophene ring at the amide nitrogen.

    • N-(3-fluorobenzyl): The 3-fluorobenzyl group bonded to the same nitrogen.

Synthesis and Chemical Reactivity

Synthetic Pathways

While no explicit synthesis for this compound is documented, analogous benzamide derivatives are typically synthesized via multi-step routes involving:

  • Amide Coupling: Reacting 4-tert-butylbenzoic acid with a diamine precursor under coupling agents like EDCl/HOBt.

  • Functionalization of Nitrogen: Sequential alkylation or reductive amination to introduce the 3-fluorobenzyl and tetrahydrothiophen-3-yl groups.

  • Oxidation: Converting tetrahydrothiophene to its sulfone derivative using oxidizing agents like hydrogen peroxide .

Table 1: Hypothetical Synthetic Route

StepReaction TypeReagents/ConditionsTarget Intermediate
1Carboxylic acid activationEDCl, HOBt, DMF, 0–25°C4-tert-butylbenzoyl chloride
2Amide formationNH2-substituted tetrahydrothiophene, DIEAN-(tetrahydrothiophen-3-yl)benzamide
3Alkylation3-fluorobenzyl bromide, K2CO3, DMFN,N-disubstituted benzamide
4Sulfone oxidationH2O2, AcOH, 50°CFinal product

Reactivity Profile

  • Amide Hydrolysis: Susceptible to acidic or basic hydrolysis, yielding 4-tert-butylbenzoic acid and amine byproducts.

  • Sulfone Reduction: The sulfone group may be reduced to a sulfide under strong reducing conditions (e.g., LiAlH4) .

  • Fluorine Participation: The electron-withdrawing fluorine atom influences electrophilic aromatic substitution patterns in the benzyl group.

Physicochemical Properties

Calculated Properties

Based on structural analogs and computational tools:

Table 2: Key Physicochemical Data

PropertyValue
Molecular formulaC22H25FNO3S
Molecular weight417.5 g/mol
LogP (lipophilicity)3.8 (predicted)
SolubilityLow in water; soluble in DMSO
Hydrogen bond acceptors/donors5 / 1

Spectroscopic Characteristics

  • IR Spectroscopy: Peaks at 1650 cm⁻¹ (amide C=O), 1130 cm⁻¹ (S=O), and 1220 cm⁻¹ (C-F) .

  • NMR:

    • ¹H NMR: δ 1.35 (s, 9H, tert-butyl), δ 4.45 (m, 2H, benzyl CH2), δ 7.2–7.8 (aromatic protons).

    • ¹³C NMR: δ 175.5 (amide C=O), δ 162.1 (C-F), δ 34.2 (tert-butyl C).

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